molecular formula C11H15NO4S B2780995 5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid CAS No. 2298245-86-8

5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid

Cat. No.: B2780995
CAS No.: 2298245-86-8
M. Wt: 257.3
InChI Key: GVOGEIJNDRAPBS-UHFFFAOYSA-N
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Description

5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid is a complex organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . This is followed by further functionalization to introduce the 2-methylpropan-2-yl group and the oxycarbonylamino moiety.

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with similar chemical properties.

    2-Methylthiophene-3-carboxylic acid: Another thiophene derivative with a methyl group at the 2-position.

    5-Aminomethylthiophene-3-carboxylic acid: A compound with an amino group instead of the oxycarbonylamino moiety.

Uniqueness

5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid is unique due to the presence of the 2-methylpropan-2-yl group and the oxycarbonylamino moiety, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-5-8-4-7(6-17-8)9(13)14/h4,6H,5H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVOGEIJNDRAPBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CS1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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